![molecular formula C18H13F3N2O2 B2536769 5-甲基-3-苯基-N-[3-(三氟甲基)苯基]-1,2-恶唑-4-甲酰胺 CAS No. 432518-45-1](/img/structure/B2536769.png)

5-甲基-3-苯基-N-[3-(三氟甲基)苯基]-1,2-恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

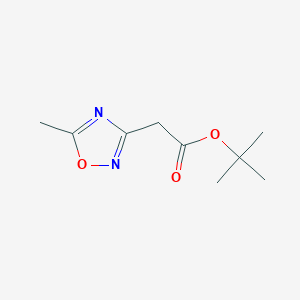

The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modify the chemical properties of the molecule .

Molecular Structure Analysis

The molecular structure of similar compounds typically includes a planar oxazole ring, with various substituents affecting the overall shape and properties of the molecule .Chemical Reactions Analysis

Oxazoles can participate in a variety of chemical reactions, often involving the nitrogen and oxygen atoms in the ring. The trifluoromethyl group is generally stable under most conditions .Physical And Chemical Properties Analysis

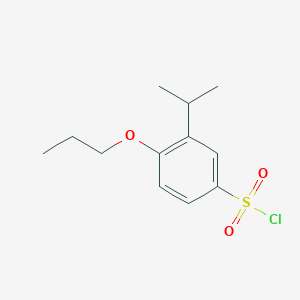

The physical and chemical properties of the compound would be influenced by its specific structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .科学研究应用

合成和化学性质

5-甲基-3-苯基-N-[3-(三氟甲基)苯基]-1,2-恶唑-4-甲酰胺属于一类化合物,以其有趣的化学性质和在各个研究领域的潜在应用而闻名。研究的一个关键方面集中在恶唑的合成上,其中包括官能化烯酰胺的铜催化分子内环化等方法。此过程允许在产物恶唑的 4 位引入酯、N-取代的甲酰胺或酰基官能团,展示了该化合物作为合成化学中多功能性 (Kumar 等人,2012)。

药物化学和药物设计

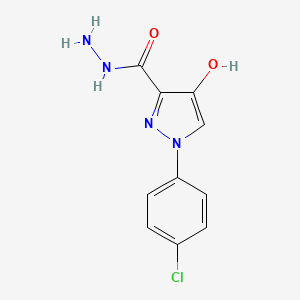

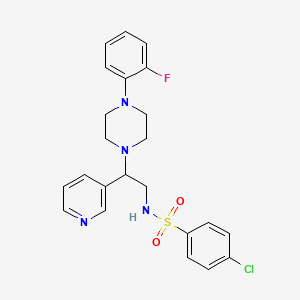

在药物化学中,与 5-甲基-3-苯基-N-[3-(三氟甲基)苯基]-1,2-恶唑-4-甲酰胺类似的恶唑衍生物因其作为抗菌剂的潜力而被探索。例如,合成了一系列 1,4-二取代的 1,2,3-三唑衍生物,以用于潜在的抗菌应用,对革兰氏阳性菌、革兰氏阴性菌菌株和真菌菌株表现出中等至良好的活性 (Jadhav 等人,2017)。

催化和有机合成

该化合物的结构基序在催化研究中也很重要。例如,金催化已被用于在温和条件下由 N-炔丙基甲酰胺合成恶唑,揭示了该化合物在促进有机转化中的用途 (Hashmi 等人,2004)。这突出了该化合物在开发新型合成方法中的作用。

作用机制

Target of Action

For example, some compounds with a trifluoromethyl group have been found to target the calcitonin gene-related peptide (CGRP) receptor .

Biochemical Pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. If it does indeed target the cgrp receptor as other trifluoromethyl compounds do, it could be involved in pain transmission pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the trifluoromethyl group can enhance the metabolic stability of a drug . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the trifluoromethyl group can enhance the lipophilicity of a compound, which could influence its distribution in the body .

安全和危害

未来方向

属性

IUPAC Name |

5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c1-11-15(16(23-25-11)12-6-3-2-4-7-12)17(24)22-14-9-5-8-13(10-14)18(19,20)21/h2-10H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHFOMPBPMGQLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(furan-2-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2536687.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2536690.png)

![4-[butyl(ethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2536691.png)

![Tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4(3H)-one 2,2-dioxide](/img/structure/B2536698.png)

![N-[(4-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2536699.png)

![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2536701.png)

![N-(3,4-dimethylphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2536702.png)

![5-Methyl-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine](/img/structure/B2536707.png)